2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a quinazolinone core, a bromophenyl group, and a sulfanylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with an appropriate aldehyde to form the quinazolinone ring. The bromophenyl group is then introduced through a bromination reaction, followed by the attachment of the sulfanylacetamide moiety via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may interact with active sites of enzymes, while the bromophenyl group may enhance binding affinity through hydrophobic interactions. The sulfanylacetamide moiety may also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- **2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- **2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Uniqueness
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its potential for interactions with biological targets, while the sulfanylacetamide moiety provides additional sites for chemical modification and optimization.
Biological Activity
The compound 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS No. 499104-41-5) has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, characterization, and biological evaluations based on various studies, highlighting its anticancer properties and other biological effects.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 4-bromophenyl derivatives with quinazoline intermediates. Characterization techniques such as IR spectroscopy, NMR (proton and carbon), and mass spectrometry are employed to confirm the structure of the synthesized compounds .
Anticancer Activity
Recent studies have demonstrated the compound's significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Compound | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
11b | A549 (Lung) | 11.20 | |
11c | A549 (Lung) | 15.73 | |
13b | A549 (Lung) | 59.61 | |
14b | A549 (Lung) | 27.66 | |
Compound X | MCF-7 (Breast) | 6.40 |
The compound has shown promising results particularly against lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, indicating its potential as a therapeutic agent in oncology.
The mechanism through which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that its activity may be linked to the inhibition of specific cellular pathways involved in proliferation and survival of cancer cells. Molecular docking studies suggest favorable interactions with targets implicated in cancer progression .
Other Biological Activities
In addition to its anticancer properties, derivatives of quinazoline compounds have been noted for their antioxidant activities. For instance, compounds featuring similar thioether functionalities have demonstrated moderate antioxidant capabilities compared to standard agents like butylated hydroxyanisole (BHA) .
Case Studies
- Study on Cytotoxicity : In a study assessing various quinazoline derivatives, it was found that modifications to the phenyl ring significantly affected cytotoxicity against A549 and MCF-7 cell lines. The incorporation of electron-withdrawing groups enhanced bioactivity, suggesting a structure-activity relationship that could guide future drug design .
- Molecular Docking Analysis : Computational studies have indicated that the compound interacts effectively with key enzymes involved in cancer metabolism, providing a rational basis for its observed biological activities .
Properties
Molecular Formula |
C16H12BrN3O2S |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H12BrN3O2S/c17-10-5-7-11(8-6-10)20-15(22)12-3-1-2-4-13(12)19-16(20)23-9-14(18)21/h1-8H,9H2,(H2,18,21) |
InChI Key |
HWYLVEJBOPSQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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